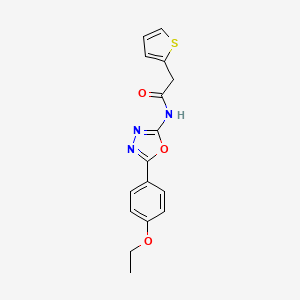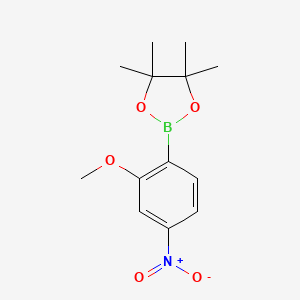
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" involves the reaction of different organic moieties with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, one study describes the preparation of a phenylsulfonyl substituted dioxaborolane through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another study reports the synthesis of a compound by reacting 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers are characterized by single-crystal X-ray diffraction studies. The compounds exhibit different crystal systems and space groups, such as monoclinic P21/c and orthorhombic Pna . The boron atom in these structures is tetracoordinated, which is a common feature in dioxaborolane chemistry. The molecular geometry around the boron atom and the conformation of the substituents can significantly influence the overall molecular structure .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds similar to "2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are not detailed in the provided papers. However, the crystallographic data suggest that these compounds have no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . The density and lattice constants are provided for one of the compounds, which could be indicative of the solid-state properties of similar dioxaborolanes . The electronic properties, such as chemical shifts in NMR spectroscopy, could also be inferred from the substituents present in the compound .
Aplicaciones Científicas De Investigación
Synthesis and Material Development
Research has explored the synthesis of various derivatives of tetramethyl dioxaborolane, including 2-(2-methoxy-4-nitrophenyl) variants, for their potential applications in material science. For instance, the synthesis of pinacolylboronate-substituted stilbenes and their application in the synthesis of boron-capped polyenes has been investigated. These compounds show promise in the development of new materials for LCD technology and potential therapeutic applications for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Chemical Synthesis and Modification
This compound and its derivatives are frequently used in various chemical synthesis processes. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been documented. These compounds have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Crystal Structure Analysis
The crystal structure of derivatives of tetramethyl dioxaborolane has been a subject of study, providing insights into the molecular arrangement and potential applications in crystallography and material science. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined, offering valuable information about its molecular configuration (Seeger & Heller, 1985).
Molecular Structure and Polymerization
The molecular structure of various tetramethyl dioxaborolane derivatives has been analyzed, leading to applications in polymerization processes. For instance, a study focused on the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, using a monomer derived from a similar compound (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Applications in Organic Electronics
The derivatives of tetramethyl dioxaborolane have been used in the development of organic electronic materials. For example, the synthesis and molecular structure of certain derivatives have been studied for their potential use in organic electronics, including applications in light-emitting diodes and photovoltaic devices (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Propiedades
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(15(16)17)8-11(10)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJSDUJKURLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

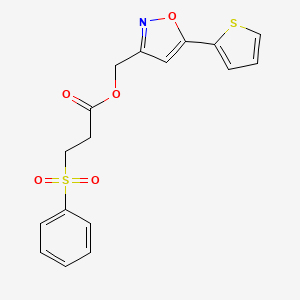
![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)
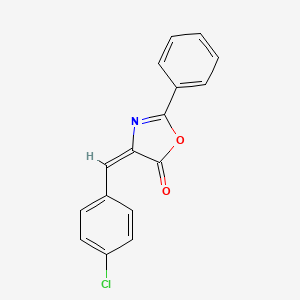
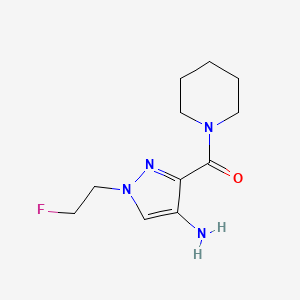
![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)
![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)
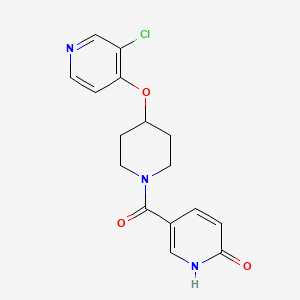

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)
